molecular formula C16H20N4S B2691055 5-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-3-methyl-1,2,4-thiadiazole CAS No. 2380144-02-3

5-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-3-methyl-1,2,4-thiadiazole

Cat. No.: B2691055
CAS No.: 2380144-02-3
M. Wt: 300.42
InChI Key: BOWWFEWUNAYPOW-UHFFFAOYSA-N
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Description

5-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-3-methyl-1,2,4-thiadiazole is a complex organic compound that features a unique structure combining a thiadiazole ring with a benzyl-substituted octahydropyrrolo[3,4-c]pyrrole moiety

Preparation Methods

The synthesis of 5-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-3-methyl-1,2,4-thiadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might involve the reaction of a benzyl-substituted pyrrole with a thiadiazole derivative under specific conditions to form the desired compound .

Industrial production methods for such complex compounds often require optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

5-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-3-methyl-1,2,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the thiadiazole or pyrrole rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

5-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-3-methyl-1,2,4-thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-3-methyl-1,2,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar compounds to 5-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-3-methyl-1,2,4-thiadiazole include other thiadiazole derivatives and benzyl-substituted pyrroles. These compounds share structural similarities but differ in their specific substituents and functional groups. For example:

The uniqueness of this compound lies in its specific combination of rings and substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-(2-benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-3-methyl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4S/c1-12-17-16(21-18-12)20-10-14-8-19(9-15(14)11-20)7-13-5-3-2-4-6-13/h2-6,14-15H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWWFEWUNAYPOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)N2CC3CN(CC3C2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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